Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-

Lipophilicity Drug-likeness PPARγ modulation

Standard 2-chloro-5-nitrobenzamides like GW9662 offer potent PPARγ antagonism but lack SAR flexibility for probing extended hydrophobic pockets. This naphthalenyloxy derivative provides a pre-built, high-XLogP (6.0) analog to map steric tolerance without custom synthesis. - Covalent warhead (2-chloro-5-nitro) preserved for CETSA/target deconvolution - Bulky tail distinguishes steric constraints from GW9662 in screening cascades - Research-grade, immediate shipment

Molecular Formula C23H15ClN2O4
Molecular Weight 418.8 g/mol
CAS No. 647852-96-8
Cat. No. B12584156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-
CAS647852-96-8
Molecular FormulaC23H15ClN2O4
Molecular Weight418.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C23H15ClN2O4/c24-22-12-8-18(26(28)29)14-21(22)23(27)25-17-6-10-19(11-7-17)30-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,25,27)
InChIKeyIMFCIGCQIDHDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-: Baseline Profile


Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- (CAS 647852-96-8, molecular formula C23H15ClN2O4, molecular weight 418.8 g/mol) is a synthetic small molecule belonging to the 2-chloro-5-nitrobenzamide class [1]. It is registered in PubChem (CID 10002120) and multiple chemical supplier catalogs as a research-grade screening compound [1]. Its structure features a 2-chloro-5-nitrobenzamide core linked via an ether bridge to a terminal naphthalene moiety, a scaffold shared with known PPARγ modulators such as GW9662, though direct functional annotation for this specific derivative remains limited in the public domain [2].

Substitution Risk: Why 2-Chloro-5-nitrobenzamide Analogs Cannot Substitute


Generic substitution within the 2-chloro-5-nitrobenzamide class is precluded by the extreme sensitivity of target binding to the N-aryl substituent geometry and lipophilicity. For instance, GW9662 (2-chloro-5-nitro-N-phenylbenzamide) achieves potent PPARγ antagonism (IC50 3.3 nM) through covalent modification of Cys285, while its des-nitro or N-alkyl variants lose >100-fold affinity [1]. The target compound incorporates a bulky 4-(naphthalen-2-yloxy)phenyl group (calculated XLogP3 = 6.0 versus 3.5 for GW9662), substantially altering conformational preference and protein interaction potential [2]. Without direct comparative biological data, reliance on class-level inference from simpler benzanilides creates untenable procurement risk for structure-activity relationship (SAR) campaigns or target deconvolution studies.

Benzamide Differentiation Evidence


Lipophilicity vs. GW9662

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 6.0, compared to 3.5 for the prototypical 2-chloro-5-nitrobenzamide GW9662 [1]. This +2.5 log unit increase, driven by the naphthalenyloxy extension, places the compound beyond standard oral drug-like space (Rule of 5) but within a property range desirable for CNS target engagement probe design or for exploring hydrophobic sub-pockets in target proteins.

Lipophilicity Drug-likeness PPARγ modulation

Structural Topology vs. GW9662 and T0070907

The compound incorporates a diphenyl ether linkage extending to a naphthalene terminus, resulting in 4 rotatable bonds and a markedly extended molecular shape vs. GW9662 (3 rotatable bonds, compact N-phenyl) and T0070907 (2 rotatable bonds, N-4-pyridinyl) [1]. This topology enables exploration of binding pockets inaccessible to smaller, more rigid analogs.

Molecular topology Scaffold diversity SAR exploration

Benzamide Application Scenarios


PPARγ SAR Expansion Campaigns

For laboratories building on GW9662 or T0070907 pharmacophore models, this compound provides a pre-built, extended aromatic system to probe hydrophobic sub-pocket tolerance and linker geometry without requiring de novo synthesis. Its high XLogP3 (6.0 vs. 3.5 for GW9662) qualifies it as a probe for ligand-binding domain conformations favoring extensive hydrophobic contacts [1].

Chemical Probe for Target Deconvolution

The diphenyl ether motif and 2-chloro-5-nitro electrophilic warhead present a distinct chemotype for covalent target engagement profiling. When used alongside GW9662 as a reference, differential pull-down or cellular thermal shift assay (CETSA) hits can be attributed specifically to the extended naphthalenyloxy tail, facilitating rational target deconvolution [1].

Selectivity Counter-Screen Control

The compound's bulkier scaffold may serve as a selectivity control in screening cascades: if a biological effect is maintained with GW9662 but lost with this compound, it suggests the target binding site has steric constraints incompatible with the naphthalenyloxy extension, providing valuable SAR topography information [1].

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